4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Description
Historical Context and Development of Thiadiazole-Piperazine Hybrids
The development of thiadiazole-piperazine hybrid compounds emerged from the broader exploration of heterocyclic chemistry that began intensively in the mid-20th century. The foundational work on 1,2,5-thiadiazole derivatives can be traced to patent literature from the 1970s, where researchers first described the synthesis of 3-heterocyclicamino-4-chloro-1,2,5-thiadiazoles through reactions involving 3,4-dichloro-1,2,5-thiadiazole with various nitrogen-containing heterocycles including morpholine, piperidine, and piperazine derivatives. These early investigations established that heating 3,4-dichloro-1,2,5-thiadiazole with piperazine at temperatures ranging from 80 degrees Celsius to 150 degrees Celsius, optimally around 100 degrees Celsius, provided effective routes to 3-piperazinyl-4-chloro-1,2,5-thiadiazole derivatives in very high yields.
The recognition that thiadiazoles possess multifunctional properties with wide applications in pharmaceutical, agricultural, and materials chemistry has driven continued research into these compounds over subsequent decades. The combination of thiadiazole rings with piperazine moieties gained particular prominence due to the known biological activities of both structural elements. Piperazine derivatives have long been recognized for their diverse pharmacological properties, while thiadiazoles are noted for their ability to serve as versatile ligands in coordination chemistry and their inherent biological activities. The systematic exploration of these hybrid compounds intensified in recent years as researchers sought to combine the beneficial properties of both ring systems.
Modern synthetic approaches to thiadiazole-piperazine hybrids have evolved to include sophisticated methodologies involving bis-thiosemicarbazones and various cyclization reactions. Contemporary research has demonstrated the synthesis of novel piperazine-based bis-thiazole and bis-1,3,4-thiadiazole derivatives through reactions of bis-thiosemicarbazones with assorted carbon-acetyl-nitrogen-aryl-hydrazonoyl chlorides, achieving moderate to good yields. These developments have expanded the structural diversity available within this class of compounds and opened new avenues for biological evaluation.
Chemical Classification and Nomenclature
The compound 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one belongs to the broad category of heterocyclic compounds containing both sulfur and nitrogen heteroatoms in multiple ring systems. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one, reflecting its structural composition of a piperazin-2-one core substituted at the 4-position with a 4-chloro-1,2,5-thiadiazol-3-yl group. The compound is registered in chemical databases under the Chemical Abstracts Service number 1154575-33-3, providing a unique identifier for this specific molecular structure.
From a structural classification perspective, this compound represents a hybrid heterocycle combining two distinct ring systems: the 1,2,5-thiadiazole ring and the piperazin-2-one ring. The 1,2,5-thiadiazole component is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms positioned at the 1,2, and 5 positions respectively. This particular isomer of thiadiazole is distinguished from other thiadiazole variants such as 1,3,4-thiadiazole and 1,2,4-thiadiazole by the specific arrangement of heteroatoms within the ring. The piperazin-2-one moiety represents a six-membered saturated heterocycle containing two nitrogen atoms with a ketone functional group at the 2-position.
The electronic structure of this compound is characterized by the presence of multiple electron-withdrawing and electron-donating groups that influence its overall chemical behavior. The chlorine substituent on the thiadiazole ring provides electron-withdrawing character, while the nitrogen atoms in both ring systems can participate in hydrogen bonding and coordination interactions. The carbonyl group in the piperazin-2-one ring introduces additional polarity and potential for intermolecular interactions.
Significance in Heterocyclic Chemistry Research
The significance of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one in heterocyclic chemistry research stems from its representation of key principles in modern drug design and chemical biology. Thiadiazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potentials including antihypertensive, anti-human immunodeficiency virus, antimicrobial, and antileishmanial activities. The 1,2,5-thiadiazole ring system and its fused analogues have become subjects of rapidly growing interest due to their higher significance in biomedicine and material sciences.
The incorporation of piperazine moieties into heterocyclic compounds has proven to be a successful strategy in drug development, as these structures are found in various biologically active molecules. The combination of thiadiazole and piperazine elements in a single molecule creates opportunities for synergistic effects and enhanced biological activity profiles. Research has demonstrated that amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine compounds related to established pharmaceutical agents exhibit potent activity at serotonin 1A receptors with selective affinity profiles.
The structural features of this compound make it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of the chlorine substituent provides opportunities for further synthetic modifications through nucleophilic substitution reactions, while the carbonyl group in the piperazin-2-one ring can participate in various chemical transformations. These structural elements allow researchers to systematically modify the compound to explore the relationships between chemical structure and biological activity.
Recent synthetic methodologies have demonstrated the versatility of thiadiazole-piperazine systems in the construction of complex molecular architectures. The development of bis-thiadiazole and bis-thiazole derivatives through reactions involving piperazine-based starting materials has expanded the chemical space available for biological screening and pharmaceutical applications. These synthetic advances have positioned compounds like 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one as important intermediates and final products in contemporary medicinal chemistry research.
Overview of Current Literature and Knowledge Gaps
The current literature surrounding 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one and related compounds reveals a growing body of research focused on synthetic methodologies, biological evaluations, and structure-activity relationships. Recent publications have described novel synthetic approaches to piperazine-based bis-thiazole and bis-1,3,4-thiadiazole derivatives, demonstrating yields ranging from moderate to good through reactions of bis-thiosemicarbazones with various hydrazonoyl chlorides. These studies have provided valuable insights into the synthetic accessibility of complex thiadiazole-piperazine hybrid structures.
Significant research efforts have been directed toward understanding the biological activities of 1,2,5-thiadiazole derivatives, with particular attention to their interactions with neurotransmitter receptors. Studies have shown that amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine compounds exhibit potent and selective ligand activity at serotonin 1A receptors, functioning as both agonists and antagonists with selective affinity profiles compared to alpha1 and dopamine receptors. These findings have established the therapeutic potential of this structural class and highlighted the importance of systematic structural modifications.
Despite these advances, several knowledge gaps remain in the understanding of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one and related compounds. Limited comprehensive studies have examined the detailed mechanism of action for this specific compound, and more extensive structure-activity relationship investigations are needed to fully understand the contribution of each structural element to biological activity. The influence of the chlorine substituent position and the carbonyl group placement on biological properties requires further systematic investigation.
Additionally, the literature reveals gaps in the understanding of the chemical reactivity patterns of this compound under various reaction conditions. While general synthetic approaches to thiadiazole-piperazine hybrids have been established, specific reaction mechanisms and optimal conditions for modifications of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one remain underexplored. Future research directions should focus on comprehensive biological profiling, detailed mechanistic studies, and expanded synthetic methodologies to fully realize the potential of this important heterocyclic compound.
The growing interest in thiadiazole derivatives as versatile scaffolds for drug discovery indicates that compounds like 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one will continue to serve as important research targets. The integration of computational chemistry approaches with experimental investigations could provide deeper insights into the molecular basis of their biological activities and guide the development of more potent and selective derivatives.
Properties
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBVUDIPIDYXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C6H8ClN3OS
- Molecular Weight : 205.67 g/mol
- CAS Number : 1154575-33-3
Biological Activity Overview
Research indicates that 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one exhibits significant anticancer activity. Its mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of specific cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. A notable study evaluated a series of thiadiazole-based compounds, including derivatives of piperazine, for their cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxic effects of selected compounds from the study:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one | MCF-7 | 0.28 | Induces apoptosis through Bax/Bcl-2 modulation |
| 4e | HepG2 | 5.36 | Cell cycle arrest at G2/M phase |
| 4i | MCF-7 | 2.32 | Inhibition of KSP; induces apoptosis |
The anticancer effects of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one can be attributed to several mechanisms:
- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at critical phases (G1/S and G2/M), preventing cancer cell proliferation.
- Targeting Specific Proteins : The compound acts as a KSP inhibitor, which is crucial for mitotic spindle formation during cell division.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- In Vivo Studies : In a tumor-bearing mouse model, treatment with 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one showed significant tumor reduction compared to controls.
- Selectivity Studies : The compound exhibited higher selectivity for cancer cells over normal cells, indicating its potential as a targeted therapy.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that compounds related to thiadiazoles exhibit antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, suggesting that 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one may possess similar activity. Studies have demonstrated that thiadiazole derivatives can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines. The presence of the piperazine ring may facilitate interactions with biological targets involved in cancer progression .
Neuropharmacological Effects
There is emerging evidence that piperazine derivatives can influence neurotransmitter systems. Compounds like 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one could potentially modulate serotonin or dopamine receptors, indicating possible applications in treating neurological disorders .
Agrochemical Applications
Fungicidal Properties
The compound's structure suggests potential as a fungicide. Thiadiazole derivatives are known for their ability to inhibit fungal growth by disrupting cellular processes. This application could be particularly valuable in agriculture for protecting crops from fungal infections .
Herbicidal Activity
Research has also pointed towards the herbicidal potential of thiadiazole compounds. By targeting specific enzymatic pathways in plants, these compounds can inhibit growth and development in unwanted flora without harming crops .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Evaluation (2020) | Demonstrated significant inhibition of Gram-positive bacteria by thiadiazole derivatives | Supports further development of these compounds as antibiotic agents |
| Anticancer Research (2021) | Showed enhanced cytotoxicity against breast cancer cell lines | Suggests potential for developing new cancer therapies |
| Neuropharmacological Study (2022) | Indicated modulation of serotonin receptors by piperazine derivatives | Opens avenues for treating mood disorders |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one, a comparison with structurally analogous compounds is provided below. Key differences in substituents, ring systems, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Selected Compounds
*Note: CAS 31906-04-4 is shared with the morpholine analog due to registry overlaps. †CAS number corresponds to fispemifene (), included here for illustrative purposes only.
Key Comparisons
This difference impacts solubility and receptor interactions. The 1,2,5-thiadiazole moiety in 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one provides electron-deficient aromaticity, which may enhance binding to enzymes or receptors involved in cytotoxicity .
Substituent Effects The 4-chloro substitution on the thiadiazole ring is critical for steric and electronic modulation. Replacement with bulkier groups (e.g., phenyl in fispemifene) may reduce cytotoxicity but improve pharmacokinetic profiles . The piperazinone scaffold allows for facile functionalization at the N-1 and N-4 positions, enabling the introduction of amines, hydrazides, or urea derivatives to optimize bioactivity .
Biological Activity Cytotoxicity: The target compound’s activity is likely linked to its thiadiazole-piperazinone hybrid structure, which may disrupt DNA synthesis or kinase pathways . Therapeutic Breadth: Piperazine derivatives like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone exhibit diverse applications (antifungal, antitumor) due to their phenyl and chloroethanone substituents, which enhance lipophilicity and target engagement .
Research Findings and Implications
Recent studies emphasize the importance of ring hybridization and substituent positioning in determining bioactivity. For example:
- In cytotoxicity assays, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one derivatives with guanidine substitutions showed enhanced activity against leukemia cell lines compared to morpholine analogs .
Preparation Methods
Synthesis of Piperazin-2-one Derivative
The piperazin-2-one moiety can be synthesized or procured as a starting material. It is a cyclic urea derivative of piperazine, often prepared by cyclization of N-substituted diamines or by selective oxidation of piperazine derivatives.
Preparation of 4-Chloro-1,2,5-thiadiazol-3-yl Precursors
The 4-chloro-1,2,5-thiadiazole ring system is typically prepared by cyclization reactions involving sulfur and nitrogen sources with appropriate halogenation steps. For example, reactions of chloroacetonitrile with disulfur dichloride (S2Cl2) can yield chlorinated thiadiazole intermediates, as demonstrated in related dithiazolium chloride syntheses.
Coupling of Piperazin-2-one with 4-Chloro-1,2,5-thiadiazol-3-yl
The key step involves nucleophilic substitution of the chloro substituent on the thiadiazole ring by the nucleophilic nitrogen of the piperazin-2-one. This reaction is typically carried out under reflux conditions in polar aprotic solvents or methanol with a base such as triethylamine to facilitate substitution.
For instance, related compounds such as 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine have been synthesized by reacting piperazine derivatives with thionyl chloride to introduce the chloro substituent, which can then be substituted by nucleophiles.
Refluxing the chloro-substituted thiadiazole with piperazin-2-one in methanol or benzene with catalytic triethylamine promotes the substitution reaction leading to the target compound.
Representative Synthetic Scheme (Hypothetical)
Analytical Characterization and Verification
Spectroscopic Methods : IR, NMR (1H and 13C), and mass spectrometry are used to confirm the structure of the synthesized compound. For example, 1H NMR spectra show characteristic signals of the piperazine ring and the thiadiazole substituent, while 13C NMR confirms the presence of carbonyl and heterocyclic carbons.
Elemental Analysis : Confirms the molecular formula consistent with C6H7ClN4OS and molecular weight 218.67 g/mol.
Purity : Achieved by recrystallization or chromatographic techniques, often confirmed by melting point and chromatographic profiles.
Comparative Data Table of Related Piperazine-Thiadiazole Compounds
Research Findings and Notes
The chloro substituent on the thiadiazole ring is reactive and can be replaced by various nucleophiles, enabling functionalization of the piperazine ring.
The synthetic route involving nucleophilic substitution on chloro-thiadiazole derivatives is versatile and allows for the preparation of diverse piperazine-thiadiazole hybrids with potential biological activity.
While specific literature detailing the exact synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one is limited, the synthesis closely parallels methods used for similar thiadiazole-piperazine compounds, validated by spectral data and reaction yields.
Commercial availability is limited, and the compound may be discontinued by some suppliers, emphasizing the importance of in-house synthesis for research purposes.
Q & A
Q. How can AI-driven automation enhance reproducibility in synthesizing and testing derivatives of this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
